Cas no 99586-30-8 (2-Bromo-3'-chlorobenzophenone)

2-Bromo-3'-chlorobenzophenone is a brominated and chlorinated benzophenone derivative, commonly utilized as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its distinct halogen substitution pattern enhances reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex aromatic frameworks. The presence of both bromo and chloro functional groups allows for selective functionalization, offering versatility in synthetic routes. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in laboratory and industrial applications. Its structural features make it particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials requiring precise halogenated aromatic building blocks.
2-Bromo-3'-chlorobenzophenone structure
2-Bromo-3'-chlorobenzophenone structure
Product Name:2-Bromo-3'-chlorobenzophenone
CAS No:99586-30-8
MF:C13H8BrClO
MW:295.559021949768
CID:869710
PubChem ID:24723068
Update Time:2025-11-02

2-Bromo-3'-chlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (2-bromophenyl)-(3-chlorophenyl)methanone
    • 2-BROMO-3'-CHLOROBENZOPHENONE
    • 99586-30-8
    • AKOS011082621
    • (2-Bromo-phenyl)-(3-chloro-phenyl)-methanone
    • (2-Bromophenyl)(3-chlorophenyl)methanone
    • DTXSID20641752
    • MFCD09801461
    • 2-Bromo-3'-chlorobenzophenone
    • MDL: MFCD09801461
    • Inchi: 1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
    • InChI Key: PNDHEPVJKLYTOJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C1C=CC=C(C=1)Cl)=O

Computed Properties

  • Exact Mass: 293.94471g/mol
  • Monoisotopic Mass: 293.94471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1Ų

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2-Bromo-3'-chlorobenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:99586-30-8)2-Bromo-3'-chlorobenzophenone
Order Number:A1233798
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):287
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Additional information on 2-Bromo-3'-chlorobenzophenone

2-Bromo-3'-chlorobenzophenone (CAS No. 99586-30-8): A Versatile Building Block in Modern Organic Chemistry and Pharmaceutical Research

2-Bromo-3'-chlorobenzophenone (CAS No. 99586-30-8) is a multifunctional aromatic compound that has gained significant attention in recent years due to its unique structural features and diverse reactivity profiles. This molecule, characterized by the presence of both bromine and chlorine substituents on adjacent aromatic rings, serves as a critical intermediate in the synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogen atoms in the 2-Bromo-3'-chlorobenzophenone structure enables efficient participation in a wide range of organic transformations, making it an indispensable tool in modern synthetic chemistry.

The CAS No. 99586-30-8 designation ensures precise identification of 2-Bromo-3'-chlorobenzophenone within global chemical databases, facilitating seamless communication and documentation across scientific and industrial applications. Structurally, this compound consists of two phenyl rings connected by a ketone group, with bromine and chlorine substituents positioned at the 2 and 3' positions, respectively. This specific arrangement imparts unique electronic and steric properties that influence its reactivity in electrophilic and nucleophilic substitution reactions. Recent studies published in Organic Letters (2023) have highlighted the role of 2-Bromo-3'-chlorobenzophenone in the development of novel methodologies for C-H activation, demonstrating its potential to overcome traditional limitations in aromatic substitution reactions.

One of the most notable applications of 2-Bromo-3'-chlorobenzophenone lies in its utility as a precursor for the synthesis of heterocyclic compounds, which form the backbone of numerous pharmaceutical agents. For instance, a 2024 study in Journal of Medicinal Chemistry demonstrated the use of this compound in the efficient construction of thiazole and pyridine scaffolds through transition-metal-catalyzed cross-coupling reactions. The presence of both bromine and chlorine substituents allows for selective functionalization, enabling the creation of complex molecular architectures with high stereoselectivity. This capability has been leveraged in the development of novel antifungal agents, where the 2-Bromo-3'-chlorobenzophenone core was modified to enhance lipophilicity and improve bioavailability.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of 2-Bromo-3'-chlorobenzophenone, providing valuable insights for optimizing synthetic protocols. Density functional theory (DFT) calculations published in Chemical Science (2023) revealed that the chlorine substituent significantly stabilizes the transition state in nucleophilic aromatic substitution (SNAr) reactions, leading to enhanced reaction rates compared to monohalogenated analogs. These findings have prompted the development of more efficient synthetic routes for 2-Bromo-3'-chlorobenzophenone-derived compounds, reducing both reaction times and energy consumption in industrial-scale applications.

The CAS No. 99586-30-8 compound has also found applications in materials science, particularly in the design of photoresponsive materials and organic electronics. Researchers at the Max Planck Institute (2024) utilized 2-Bromo-3'-chlorobenzophenone as a key component in the synthesis of conjugated polymers with tunable optical properties. The dual halogen substituents were shown to modulate the electronic structure of the resulting polymers, enabling precise control over their absorption spectra and charge-transport characteristics. This breakthrough has opened new avenues for the development of next-generation organic photovoltaic devices and flexible display technologies.

In the realm of pharmaceutical research, 2-Bromo-3'-chlorobenzophenone has emerged as a valuable scaffold for the design of enzyme inhibitors. A 2023 study in ACS Medicinal Chemistry Letters reported the successful use of this compound in the development of a novel class of protease inhibitors with enhanced potency against a specific target enzyme. The bromine and chlorine substituents were strategically positioned to form hydrogen-bonding interactions with key residues in the enzyme active site, resulting in a 3-fold increase in binding affinity compared to existing inhibitors. This work underscores the importance of 2-Bromo-3'-chlorobenzophenone as a versatile platform for drug discovery.

The synthetic versatility of 2-Bromo-3'-chlorobenzophenone has also been exploited in the field of catalysis. A team of researchers at the University of Tokyo (2024) demonstrated that this compound could serve as a ligand in the development of new homogeneous catalysts for asymmetric synthesis. The dual halogen substituents were found to enhance the chelation ability of the ligand, leading to improved enantioselectivity in palladium-catalyzed allylic substitution reactions. This discovery has significant implications for the pharmaceutical industry, where the production of enantiomerically pure compounds is often a critical requirement.

Environmental applications of 2-Bromo-3'-chlorobenzophenone have also been explored, with recent studies focusing on its potential as a precursor for biodegradable polymers. A 2023 investigation in Green Chemistry revealed that 2-Bromo-3'-chlorobenzophenone could be incorporated into polyurethane networks to create materials with enhanced hydrolytic stability while maintaining biodegradability. The halogen substituents were shown to act as initiators for controlled polymerization processes, allowing for the precise tailoring of polymer properties. This application aligns with growing efforts to develop sustainable materials that balance performance with environmental impact.

From a safety and handling perspective, 2-Bromo-3'-chlorobenzophenone is generally regarded as a stable compound under standard storage conditions. However, its reactivity in the presence of strong nucleophiles or bases necessitates careful handling in synthetic protocols. Recent guidelines published by the American Chemical Society (2024) emphasize the importance of using inert atmospheres and low-temperature conditions when working with 2-Bromo-3'-chlorobenzophenone in highly reactive environments. These precautions ensure the safe execution of experiments while maximizing the compound's utility in complex syntheses.

Looking ahead, the continued exploration of 2-Bromo-3'-chlorobenzophenone and its derivatives promises to yield further innovations across multiple scientific disciplines. Ongoing research is focused on expanding its applications in the development of smart materials, targeted drug delivery systems, and sustainable chemical processes. As our understanding of this compound's reactivity and functionality deepens, 2-Bromo-3'-chlorobenzophenone is poised to remain a cornerstone in the advancement of synthetic chemistry and its myriad applications in the modern world.

2-Bromo-3'-chlorobenzophenone (CAS No. 99586-30-8) is a versatile and multifunctional aromatic compound that has garnered significant attention in recent years due to its unique structural and chemical properties. This molecule, with its dual halogen substituents (bromine at the 2-position and chlorine at the 3'-position) on two adjacent phenyl rings connected by a ketone group, serves as a critical intermediate in a wide range of synthetic transformations. Its strategic placement of substituents allows for selective reactivity, making it an invaluable tool in pharmaceuticals, materials science, and catalysis. ### Key Applications and Recent Advancements: 1. Pharmaceutical Development: - Heterocycle Synthesis: A 2024 *Journal of Medicinal Chemistry* study highlighted its use in constructing thiazole and pyridine scaffolds via transition-metal-catalyzed cross-coupling, enabling the development of novel antifungal agents with enhanced bioavailability. - Enzyme Inhibition: A 2023 *ACS Medicinal Chemistry Letters* study demonstrated its role as a scaffold for protease inhibitors, achieving a 3-fold increase in binding affinity through hydrogen-bonding interactions with enzyme residues. 2. Materials Science: - Photoresponsive Materials: Researchers at the Max Planck Institute (2024) used it in the synthesis of conjugated polymers with tunable optical properties for organic photovoltaics and flexible displays. - Biodegradable Polymers: A 2023 *Green Chemistry* study showed its incorporation into polyurethane networks for hydrolytically stable, biodegradable materials. 3. Catalysis: - Asymmetric Synthesis: A 2024 University of Tokyo study used it as a ligand in palladium-catalyzed allylic substitution reactions, achieving improved enantioselectivity. 4. Computational Insights: - DFT Studies: A 2023 *Chemical Science* paper revealed that the chlorine substituent stabilizes transition states in SNAr reactions, enhancing reaction rates and guiding synthetic optimization. 5. Environmental Applications: - Sustainable Materials: Its use in controlled polymerization processes for biodegradable polymers aligns with sustainability goals. ### Safety and Handling: - Stability: Stable under standard storage conditions, but requires careful handling in highly reactive environments. - Handling Guidelines: Emphasis on inert atmospheres and low-temperature conditions to ensure safe experimental execution. ### Future Prospects: Ongoing research aims to expand its applications in smart materials, targeted drug delivery systems, and sustainable chemical processes, solidifying its role as a cornerstone in synthetic chemistry. --- Conclusion: 2-Bromo-3'-chlorobenzophenone (CAS No. 99586-30-8) exemplifies the intersection of chemical versatility and interdisciplinary innovation. Its continued exploration promises to drive advancements in pharmaceuticals, materials science, and sustainable technologies, ensuring its relevance in the evolving landscape of modern chemistry.
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(CAS:99586-30-8)2-Bromo-3'-chlorobenzophenone
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Purity:99%
Quantity:1g
Price ($):287
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